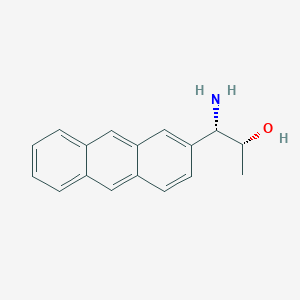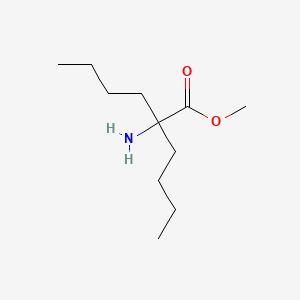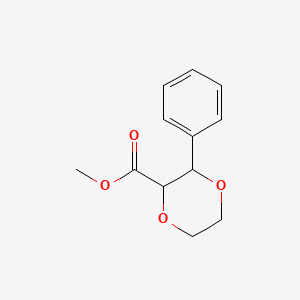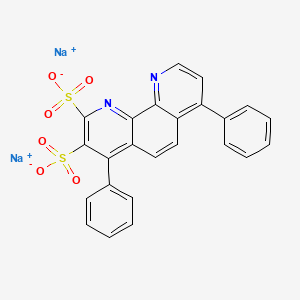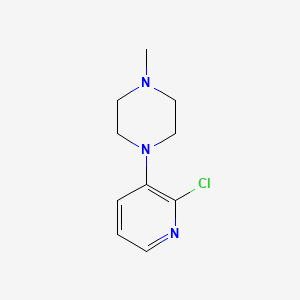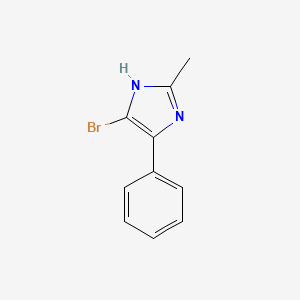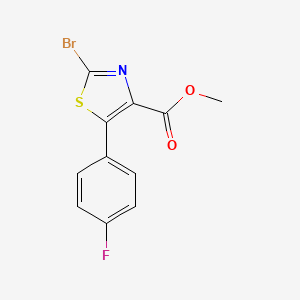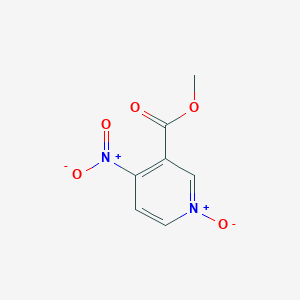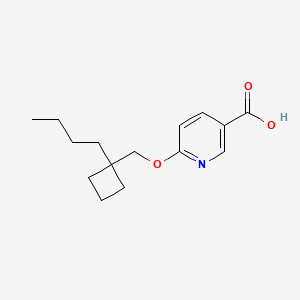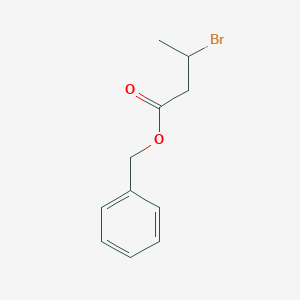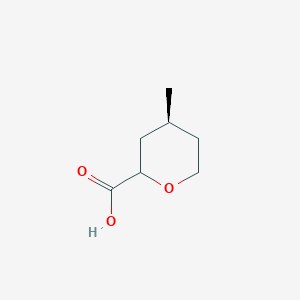![molecular formula C9H9ClN2O2S B13022432 5-Chloro-3-(ethylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13022432.png)
5-Chloro-3-(ethylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(ethylsulfonyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core with a chloro substituent at the 5-position and an ethylsulfonyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(ethylsulfonyl)-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[3,2-b]pyridine core, followed by the introduction of the chloro and ethylsulfonyl groups. The specific steps may include:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Chlorination: Introduction of the chloro group at the 5-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Ethylsulfonylation: The ethylsulfonyl group can be introduced using ethylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors and more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(ethylsulfonyl)-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethylsulfonyl group can participate in redox reactions, potentially altering the compound’s properties.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
5-Chloro-3-(ethylsulfonyl)-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into drug design and development.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(ethylsulfonyl)-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein-coupled receptors, and ion channels.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(ethylsulfonyl)pyridine: This compound shares the ethylsulfonyl and chloro substituents but has a different core structure.
3-(Ethylsulfonyl)-1H-pyrrolo[3,2-b]pyridine: Similar core structure but lacks the chloro substituent.
Uniqueness
5-Chloro-3-(ethylsulfonyl)-1H-pyrrolo[3,2-b]pyridine is unique due to the combination of its substituents and core structure, which can confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9ClN2O2S |
|---|---|
Molecular Weight |
244.70 g/mol |
IUPAC Name |
5-chloro-3-ethylsulfonyl-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C9H9ClN2O2S/c1-2-15(13,14)7-5-11-6-3-4-8(10)12-9(6)7/h3-5,11H,2H2,1H3 |
InChI Key |
UEYSXOMVTKVRPH-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CNC2=C1N=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Propyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13022349.png)
![5-Methyl-2-(morpholin-4-ylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13022354.png)

